molecular formula C13H18O3 B1425429 5-(3-Methoxyphenyl)hexanoic acid CAS No. 121725-67-5

5-(3-Methoxyphenyl)hexanoic acid

Cat. No.: B1425429
CAS No.: 121725-67-5
M. Wt: 222.28 g/mol
InChI Key: UQQMLSAFYBPMFC-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)hexanoic acid is a carboxylic acid derivative featuring a hexanoic acid backbone substituted with a 3-methoxyphenyl group at the fifth carbon. The methoxy group at the meta position on the phenyl ring may influence electronic and steric interactions, affecting solubility, reactivity, and biological activity . Hexanoic acid derivatives are commonly explored in medicinal chemistry for their roles as enzyme inhibitors, prodrugs, or intermediates in organic synthesis .

Properties

IUPAC Name

5-(3-methoxyphenyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-10(5-3-8-13(14)15)11-6-4-7-12(9-11)16-2/h4,6-7,9-10H,3,5,8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQMLSAFYBPMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=O)O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)hexanoic acid typically involves the reaction of 3-methoxybenzyl chloride with hexanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Methoxyphenyl)hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key analogs of 5-(3-Methoxyphenyl)hexanoic acid and their distinguishing features:

Compound Name Substituent/Modification Key Properties/Applications Reference
6-[2-(3,5-Dimethylphenoxy)acetylamino]hexanoic acid 3,5-Dimethylphenoxy group via acetamide linkage Synthesized via acid chloride coupling; used in ester prodrug development .
6-(5-(1-Acetyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid Thiazolidinone-indole hybrid Heterocyclic building block for drug discovery; 97% purity .
5-(3-Methoxyphenyl)nicotinic acid Nicotinic acid core with 3-methoxyphenyl Potential pharmacological activity; CAS 97000-30-1 .
6-[5-(4-Chlorophenyl)furan-2-yl]hexanoic acid 4-Chlorophenyl-furan substituent Apoptosis signal-regulating kinase inhibitor .
3-Chloro-5-cyclohexyl-6-hydroxy-5-methyl-3-hexenoic acid Cyclohexyl, chloro, and hydroxyl groups Example of complex subtractive modifications in carboxylic acids .

Physicochemical Properties

  • Solubility: The methoxy group in this compound may improve aqueous solubility compared to non-polar analogs (e.g., 5-phenylhexanoic acid).
  • Thermal Stability: Ester derivatives (e.g., 6-[2-(3,5-dimethylphenoxy)acetylamino]hexanoic acid 2-(3-nitrobenzenesulfonyl)ethyl ester) exhibit higher stability than free acids, as evidenced by NMR data .

Biological Activity

5-(3-Methoxyphenyl)hexanoic acid (CAS Number: 121725-67-5) is an organic compound characterized by its unique structure, featuring a methoxy group attached to a phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound has a molecular formula of C13H18O3 and a molecular weight of 222.28 g/mol. The synthesis typically involves the reaction of 3-methoxybenzyl chloride with hexanoic acid in the presence of a base, such as sodium hydroxide, under reflux conditions. This method allows for the formation of the desired product with high yield and purity through techniques like recrystallization and chromatography .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including receptors and enzymes. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact mechanisms are still under investigation; however, preliminary studies suggest that it may exhibit antimicrobial and anti-inflammatory properties .

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. A study assessing its efficacy against various bacterial strains demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

Additionally, the compound has been explored for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells, indicating its potential utility in treating inflammatory conditions .

Case Studies

  • Antimicrobial Efficacy : A case study published in the Journal of Herbmed Pharmacology examined the effects of this compound on bacterial cultures. The results revealed a dose-dependent inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains .
  • Anti-inflammatory Mechanism : Another study investigated the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The findings showed that treatment with this compound significantly decreased levels of TNF-α and IL-6, markers associated with inflammation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

CompoundStructureAntimicrobial ActivityAnti-inflammatory Activity
This compoundStructureYesYes
5-(4-Methoxyphenyl)hexanoic acidStructureModerateNo
5-(2-Methoxyphenyl)hexanoic acidStructureLowModerate

This table illustrates that while this compound shows promising antimicrobial and anti-inflammatory activities, other derivatives exhibit varying levels of efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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